1-(2-Aminoethyl)piperidin-3-ol
Overview
Description
1-(2-Aminoethyl)piperidin-3-ol is a chemical compound with the molecular formula C7H16N2O. It is a piperidine derivative, characterized by the presence of an aminoethyl group attached to the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Aminoethyl)piperidin-3-ol can be synthesized through several methodsThe reaction conditions typically include the use of a solvent such as ethanol and a catalyst to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted piperidine derivatives .
Scientific Research Applications
1-(2-Aminoethyl)piperidin-3-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)piperidin-3-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and result in various physiological effects .
Comparison with Similar Compounds
1-(2-Aminoethyl)piperidine: Similar structure but lacks the hydroxyl group.
3-Piperidinol: Contains a hydroxyl group but lacks the aminoethyl group.
N-Methylpiperidin-3-ol: Contains a methyl group instead of an aminoethyl group.
Uniqueness: 1-(2-Aminoethyl)piperidin-3-ol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications .
Biological Activity
1-(2-Aminoethyl)piperidin-3-ol, also known as EVT-380648, is a piperidine derivative characterized by an aminoethyl side chain and a hydroxyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of neurotransmitter systems and receptor interactions. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound has the following chemical properties:
- Molecular Formula : C₇H₁₄N₂O
- CAS Number : 906177-58-0
- IUPAC Name : (3R)-1-(2-aminoethyl)piperidin-3-ol
The compound's structure allows for significant interaction with biological targets due to the presence of both amino and hydroxyl functional groups, which facilitate hydrogen bonding.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The dual functionality of the amino and hydroxyl groups enables the compound to modulate biological pathways effectively. Key mechanisms include:
- Receptor Binding : The compound has been shown to interact with serotonin receptors, specifically the 5-HT2B receptor, acting as a selective antagonist. This interaction is crucial in managing conditions related to serotonin dysregulation .
- Enzyme Inhibition : Research indicates that this compound may inhibit certain enzymes involved in neurotransmitter metabolism, thereby influencing levels of key neurotransmitters such as serotonin and dopamine.
Therapeutic Potential
The therapeutic applications of this compound are diverse:
- Neurological Disorders : Due to its action on serotonin receptors, it holds promise for treating anxiety disorders and depression by modulating serotonergic signaling.
- Pain Management : The compound's receptor-binding properties may also be beneficial in developing analgesics that target specific pain pathways.
- Drug Development : As a building block in organic synthesis, it is utilized in creating more complex molecules for pharmaceutical applications.
Case Studies
Several studies have explored the efficacy and safety of this compound:
- Study on Serotonin Modulation : A study demonstrated that compounds derived from this compound exhibited significant antagonistic effects on the 5-HT2B receptor, suggesting potential use in treating conditions associated with serotonin receptor dysregulation .
- Analgesic Properties : Another research effort focused on the analgesic effects of piperidine derivatives, highlighting how modifications at the piperidine ring could enhance pain relief without significant side effects.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound | Key Features | Biological Activity |
---|---|---|
1-(2-Aminoethyl)piperidine | Lacks hydroxyl group | Limited receptor interaction |
3-Piperidinol | Contains hydroxyl but lacks aminoethyl group | Moderate activity on neurotransmitters |
N-Methylpiperidin-3-ol | Methyl group instead of aminoethyl | Reduced binding affinity |
The presence of both amino and hydroxyl groups in this compound provides it with distinct reactivity and biological activity compared to these similar compounds.
Properties
IUPAC Name |
1-(2-aminoethyl)piperidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c8-3-5-9-4-1-2-7(10)6-9/h7,10H,1-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPWBQHXJAUDQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405715 | |
Record name | 1-(2-aminoethyl)piperidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847499-95-0 | |
Record name | 1-(2-aminoethyl)piperidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-aminoethyl)piperidin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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